molecular formula C13H11BrO B3037768 (2-Bromophenyl)(phenyl)methanol CAS No. 59142-47-1

(2-Bromophenyl)(phenyl)methanol

Cat. No.: B3037768
CAS No.: 59142-47-1
M. Wt: 263.13 g/mol
InChI Key: PFNIDHUYBLYJGE-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H11BrO. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methanol group. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances .

Scientific Research Applications

Theoretical Studies and Molecular Analysis

  • Density Functional Theory (DFT) Studies : Theoretical studies using DFT provide insights into the molecular structure and active sites of similar compounds like (RS)-(3-bromophenyl)(pyridine-2yl)methanol, which could be relevant to understanding the properties of (2-Bromophenyl)(phenyl)methanol (Trivedi, 2017).

Chemical Reactions and Mechanisms

  • Methanolysis Reactions : Studies on reactions like methanolysis of bromoalkylbenzofuranones offer insights into the reaction mechanisms and product formation, which could be relevant for understanding reactions involving this compound (Zaugg & Michaels, 1962).

Molecular Structure and Crystallography

  • Crystal Structure Analysis : Investigations into the crystal structures of related compounds, such as biphenyl-2-methanol, provide valuable information on molecular arrangements and bond angles, which can be useful in the study of this compound's structural properties (Rajnikant, Watkin, & Tranter, 1995).

Synthesis and Derivatives

  • Synthesis of Derivatives : Research on the synthesis of compounds like (5-bromo-2-hydroxyphenyl)(phenyl)methanone may provide insights into methods and processes applicable to the synthesis of derivatives of this compound (Kuang Xin-mou, 2009).

Material Science and Engineering

  • Polymer Electrolyte Membranes : Studies on fluorinated poly(aryl ether) containing a bromophenyl pendant group, which have applications in fuel cell technology, highlight the potential use of this compound or its derivatives in advanced material science (Liu et al., 2006).

Biophysical Studies

  • Impact on Lipid Dynamics : Research showing the effect of methanol on lipid dynamics in biological membranes suggests potential areas of study for this compound in biophysical contexts, considering its solubility in methanol (Nguyen et al., 2019).

Safety and Hazards

“(2-Bromophenyl)(phenyl)methanol” may pose health and environmental risks and appropriate protective measures should be taken when handling it . In case of contact, it is recommended to rinse the skin with plenty of water and seek medical help if necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(phenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting product is then subjected to acidic workup to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Properties

IUPAC Name

(2-bromophenyl)-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNIDHUYBLYJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304817
Record name 2-Bromo-α-phenylbenzenemethanol
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Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59142-47-1
Record name 2-Bromo-α-phenylbenzenemethanol
Source CAS Common Chemistry
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Record name 2-Bromo-α-phenylbenzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromophenyl)(phenyl)methanol
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Synthesis routes and methods

Procedure details

A microsystem composed of three T-shaped micromixers (M1, M2 and M3) and two microtube reactors (R1 and R2) was used. The whole microsystem was dipped in a cooling bath (−78° C.). A solution of o-dibromobenzene (0.27 M) in THF (flow rate: 6 mL/min, 1.62 mmol/min) and a solution of n-BuLi (1.5 M) in n-hexane (flow rate: 1.2 mL/min, 1.8 mmol/min) were introduced to the first T-shaped mixer M1 (inner diameter: 250 μm) by using syringe pumps. The resulting solution was passed through the tube reactor R1 and was mixed with benzaldehyde (0.65 M) in THF (flow rate: 3 mL/min, 1.95 mmol/min) in the second T-shaped mixer M2 (inner diameter: 500 μm). The solution was introduced to the third T-shaped mixer M3 (inner diameter: 500 μm), where the solution was quenched with methanol (neat, flow rate=3.0 mmol/min). The residence time of the tube reactor R1 (inner diameter: 500 μm, length=50 cm) was 0.82 second. The residence time of the tube reactor R2 (inner diameter: 1,000 μm, length=150 cm) was 6.93 second. After finishing the reaction, an aliquot of the product solution was taken (15 sec) and was analyzed by GC (column, CBP1; 0.25 mm×25 m; initial oven temperature, 50° C.; rate of temperature increase, 10° C./min). As a result, (2-bromophenyl)phenylmethanol (GC retention time: 23.7 min) was obtained in 75% yield. 1H NMR (400 MHz, CDCl3) δ: 2.59-2.78 (m, 1H), 6.11 (s, 1H), 7.09 (dt, J=7.6, 2.0 Hz, 1H), 7.19-7.36 (m, 6H), 7.47-7.54 (m, 2H); 13C NMR (100 MHz, CDCl3) δ: 74.7, 122.6, 126.9, 127.51, 127.53, 128.25, 128.29, 128.9, 132.6, 141.9, 142.3.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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